molecular formula C16H14ClN3O B5842836 2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B5842836
M. Wt: 299.75 g/mol
InChI Key: JWVBQCBIOADVAC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group, a methyl group, and a prop-2-enyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials such as 4-chlorobenzaldehyde, methylhydrazine, and ethyl acetoacetate. The reaction proceeds through the formation of intermediate compounds, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent-free conditions or the use of green solvents like ethanol can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylphenol
  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one

Uniqueness

2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methyl group, and a prop-2-enyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-3-4-13-10(2)18-15-9-14(19-20(15)16(13)21)11-5-7-12(17)8-6-11/h3,5-9,19H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVBQCBIOADVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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